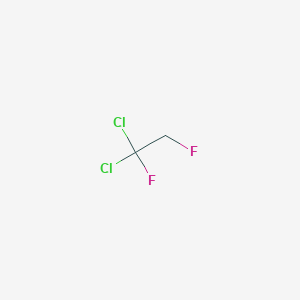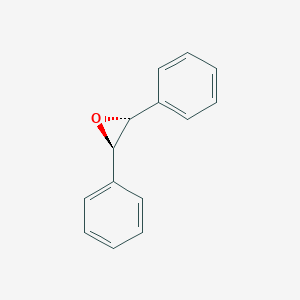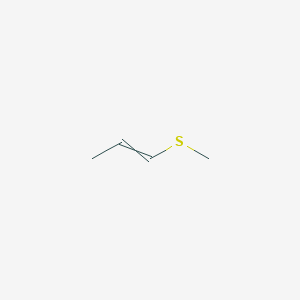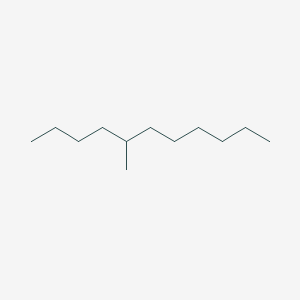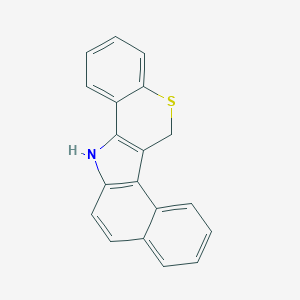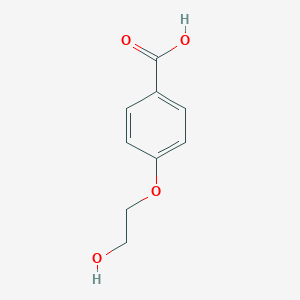
4-(2-hydroxyethoxy)benzoic Acid
概要
説明
4-(2-Hydroxyethoxy)benzoic acid is a chemical compound with the molecular formula C9H10O4 . It is functionally related to terephthalic acid and ethylene glycol .
Molecular Structure Analysis
The molecular structure of 4-(2-hydroxyethoxy)benzoic acid consists of a benzene ring substituted with a carboxylic acid group (-COOH) and a 2-hydroxyethoxy group (-OCH2CH2OH) . The compound has a molecular weight of 182.17 g/mol .Physical And Chemical Properties Analysis
4-(2-hydroxyethoxy)benzoic acid is a solid at room temperature . It has a density of 1.3±0.1 g/cm3, a boiling point of 371.7±17.0 °C at 760 mmHg, and a flash point of 153.2±14.4 °C . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 4 freely rotating bonds .科学的研究の応用
Complex Formation and Drug Delivery
4-(2-hydroxyethoxy)benzoic acid and its derivatives, such as 2-(4-hydroxyphenylazo) benzoic acid, have shown potential in complex formation with molecules like alpha cyclodextrin. This interaction suggests that these derivatives can be utilized in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds. The complex formation has been demonstrated in both solid and solution forms, indicating its versatility as a carrier system (Dikmen, 2021).
Photophysical Properties
Derivatives of 4-(2-hydroxyethoxy)benzoic acid have been used in the synthesis of lanthanide coordination compounds to study the influence of different substituents on photophysical properties. These studies have important implications in fields like materials science and photoluminescence, contributing to the development of new materials with specific optical properties (Sivakumar et al., 2010).
Reactive Oxygen Species Detection
Certain derivatives of 4-(2-hydroxyethoxy)benzoic acid, such as HPF and APF, have been synthesized and used as novel fluorescence probes. These probes are adept at selectively detecting highly reactive oxygen species (hROS), which are crucial in various biological and chemical applications. The ability to differentiate and visualize these species in living cells underscores the potential of these compounds in biological research and diagnostics (Setsukinai et al., 2003).
Potentiometric Titration and Data Treatment
Hydroxylated benzoic acids, including derivatives of 4-(2-hydroxyethoxy)benzoic acid, have been analyzed using potentiometric titration in combination with artificial neural network calibration. This method showcases the potential of these compounds in analytical chemistry, particularly in the accurate and efficient analysis of complex mixtures (Aktaş & Yaşar, 2004).
Molecularly Imprinted Polymers
Derivatives of 4-(2-hydroxyethoxy)benzoic acid have been utilized in the design of molecularly imprinted polymers, particularly for removing emerging contaminants such as 4-Hydroxy benzoic acid, a metabolite of Paraben. These studies highlight the potential of these compounds in environmental remediation and pollution control (Das et al., 2021).
Safety And Hazards
4-(2-hydroxyethoxy)benzoic acid is classified as a skin irritant and may cause serious eye damage . It may also cause damage to organs through prolonged or repeated exposure if inhaled . Safety measures should be taken while handling this compound, including avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
4-(2-hydroxyethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIQIXIBZLTPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25585-19-7 | |
| Record name | Benzoic acid, 4-(2-hydroxyethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25585-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00401831 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethoxy)benzoic Acid | |
CAS RN |
1711-24-6 | |
| Record name | 4-(2-hydroxyethoxy)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

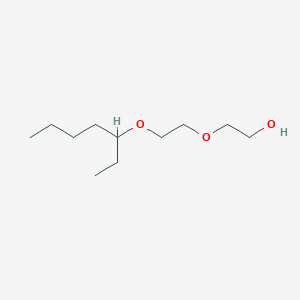
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)
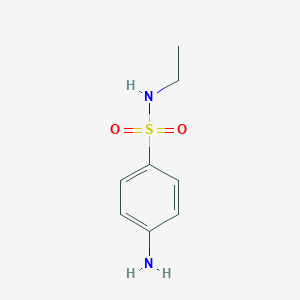
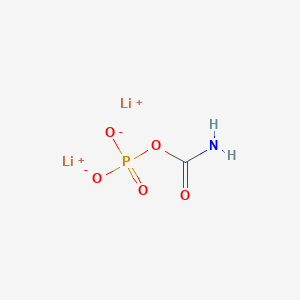
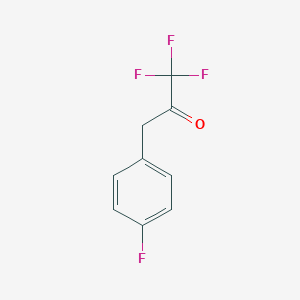
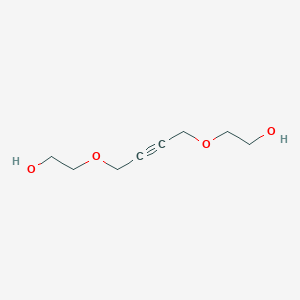
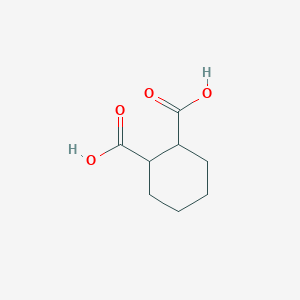
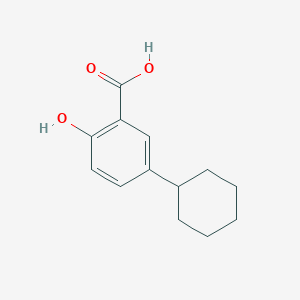
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
